An In-depth Technical Guide to the Chemical Structure of Syntanol
An In-depth Technical Guide to the Chemical Structure of Syntanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The term "Syntanol" is a trade name that primarily refers to a class of non-ionic surfactants known as ethoxylated fatty alcohols. These compounds are synthesized by the reaction of a fatty alcohol with ethylene oxide. The resulting molecule possesses a dual nature: a hydrophobic fatty alcohol tail and a hydrophilic polyoxyethylene head. This amphipathic structure allows them to be effective as emulsifiers, wetting agents, and detergents in a wide range of industrial applications, including the pharmaceutical and cosmetic industries.
It is important to note that due to the nature of their synthesis, commercial grades of Syntanol are not single chemical entities but rather mixtures of oligomers. These mixtures have a distribution of fatty alcohol chain lengths and a varying number of ethylene oxide units. The specific properties and applications of a particular Syntanol product are determined by the average length of the fatty alcohol chain and the average degree of ethoxylation.
This guide provides a detailed overview of the chemical structure of common Syntanol products, presents their key physicochemical properties, and outlines the experimental protocols used for their characterization.
Chemical Structure of Syntanol
The generalized chemical structure of Syntanol can be represented as:
R-(O-CH₂-CH₂)ₙ-OH
Where:
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R represents the hydrophobic alkyl group, which is derived from a fatty alcohol. The carbon chain length of R typically ranges from 12 to 14 carbon atoms (C12-C14).
-
(O-CH₂-CH₂)ₙ represents the hydrophilic polyoxyethylene chain, where 'n' is the average number of ethylene oxide units. This part of the molecule is responsible for its water solubility.
-
-OH is the terminal hydroxyl group.
Two common examples of Syntanol products are Syntanol ALM-7 and Syntanol DS-10 .
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Syntanol ALM-7 : In this product, the fatty alcohol is derived from a C12-C14 fraction, and the average degree of ethoxylation (n) is 7.
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Syntanol DS-10 : For this product, the average degree of ethoxylation (n) is approximately 10.[1][2]
Physicochemical Properties of Syntanol
The physical and chemical properties of Syntanol are highly dependent on the length of the alkyl chain and the number of ethylene oxide units. The following table summarizes the key quantitative data for representative Syntanol products.
| Property | Syntanol ALM-7 | Syntanol DS-10 |
| CAS Number | 68439-50-9 | 68439-50-9 |
| Appearance | Viscous liquid or paste, from white to yellowish | Viscous paste, from white to yellowish[1] |
| Average Molar Mass ( g/mol ) | ~530 | ~680 |
| Hydrophile-Lipophile Balance (HLB) | ~12.1 | ~13.8 |
| Cloud Point (1% in water, °C) | 52-58 | 85-95 |
| pH (1% aqueous solution) | 6.0 - 8.0 | 6.0 - 8.0 |
Experimental Protocols for Characterization
The characterization of Syntanol and other ethoxylated fatty alcohols is crucial for quality control and for understanding their behavior in various formulations. The following are detailed methodologies for key experiments.
High-Performance Liquid Chromatography (HPLC) for Oligomer Distribution
HPLC is a powerful technique for separating and quantifying the different oligomers present in a Syntanol mixture. Since ethoxylated alcohols lack a strong UV chromophore, derivatization is often employed to enhance detection.
Principle: The hydroxyl group of the ethoxylated alcohol reacts with a derivatizing agent (e.g., an anhydride) to form an ester with a UV-active group. The derivatized oligomers are then separated by reverse-phase HPLC and detected by a UV-Vis spectrophotometer.[3][4]
Methodology:
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Derivatization:
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Dissolve a known amount of the Syntanol sample in a suitable solvent (e.g., 1,4-dioxane).
-
Add an excess of the derivatizing agent, such as phthalic anhydride or diphenic anhydride.
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Add a catalyst, like urea, to increase the reaction rate.
-
Heat the mixture under reflux (e.g., at 110°C) for a specified time (e.g., 60 minutes) to ensure complete esterification.
-
Cool the reaction mixture and dilute with the mobile phase for HPLC analysis.[4]
-
-
Chromatographic Conditions:
-
Column: C8 or C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acetic acid (e.g., 0.1%) to improve peak shape.[3][4]
-
Flow Rate: Typically 1.0 - 1.5 mL/min.
-
Detection: UV-Vis detector set at a wavelength appropriate for the chosen derivatizing agent (e.g., 220 nm).[3]
-
Temperature: Column temperature may be controlled (e.g., 25-35°C) to improve resolution.[4]
-
-
Data Analysis:
-
The resulting chromatogram will show a series of peaks, each corresponding to an oligomer with a different number of ethylene oxide units.
-
Quantification can be performed by integrating the peak areas and using a calibration curve prepared from standards of known concentration.
-
Supercritical Fluid Chromatography (SFC) for Oligomer Analysis
SFC is an alternative to HPLC that offers high resolution and is compatible with a flame ionization detector (FID), which provides a more uniform response for the different oligomers without the need for derivatization.[5]
Principle: The sample is dissolved in a supercritical fluid (typically carbon dioxide) and passed through a packed column. The separation is based on the differential partitioning of the oligomers between the stationary phase and the mobile phase.
Methodology:
-
Sample Preparation:
-
Dissolve the Syntanol sample in a suitable solvent (e.g., a mixture of isopropanol and hexane).
-
-
SFC Conditions:
-
Column: A packed column suitable for SFC, such as a silica or diol-modified silica column.
-
Mobile Phase: Supercritical carbon dioxide, often with a polar co-solvent (modifier) like methanol or ethanol.
-
Pressure and Temperature: These are critical parameters that control the density and solvating power of the supercritical fluid and are optimized to achieve the desired separation.
-
Detector: Flame Ionization Detector (FID).
-
-
Data Analysis:
-
The FID response is proportional to the mass of the carbon in the analyte, allowing for the determination of the relative amounts of each oligomer in the mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is an invaluable tool for confirming the chemical structure of Syntanol and for determining the average degree of ethoxylation.
Principle: ¹H NMR spectroscopy provides information about the different types of protons in the molecule. By integrating the signals corresponding to the protons in the alkyl chain and the polyoxyethylene chain, the ratio of these two parts can be determined.
Methodology:
-
Sample Preparation:
-
Dissolve a small amount of the Syntanol sample in a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
-
NMR Acquisition:
-
Acquire the ¹H NMR spectrum using a standard NMR spectrometer.
-
-
Spectral Analysis:
-
Identify the characteristic signals:
-
Alkyl chain (R): Protons on the alkyl chain will appear in the upfield region of the spectrum (typically 0.8 - 1.6 ppm). The terminal methyl group (CH₃) will have a distinct signal around 0.9 ppm.
-
Polyoxyethylene chain (-O-CH₂-CH₂-)ₙ: The repeating ethylene oxide units will give a large, characteristic signal around 3.6 ppm.
-
Terminal hydroxyl group (-OH): The proton of the hydroxyl group will appear as a broad singlet, the chemical shift of which can vary depending on the concentration and solvent.
-
-
Calculation of 'n':
-
Integrate the area of the terminal methyl group signal of the alkyl chain.
-
Integrate the area of the polyoxyethylene chain signal.
-
The average degree of ethoxylation (n) can be calculated from the ratio of these integrated areas, taking into account the number of protons each signal represents.
-
-
Visualizations
Caption: General chemical structure of Syntanol (Ethoxylated Fatty Alcohol).
Caption: Simplified synthesis pathway of Syntanol.
Caption: Experimental workflow for Syntanol characterization.
References
- 1. novohim.com.ua [novohim.com.ua]
- 2. SYNTANOL ALM-7 CAS#: [m.chemicalbook.com]
- 3. Determination of fatty alcohol ethoxylates with diphenic anhydride derivatization and liquid chromatography with spectrophotometric detection: a comparative study with other anhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selerity.com [selerity.com]
